N'-{[6-(trifluoromethyl)-3-pyridinyl]carbonyl}benzenesulfonohydrazide
CAS No.: 1092346-06-9
Cat. No.: VC2784230
Molecular Formula: C13H10F3N3O3S
Molecular Weight: 345.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1092346-06-9 |
|---|---|
| Molecular Formula | C13H10F3N3O3S |
| Molecular Weight | 345.3 g/mol |
| IUPAC Name | N'-(benzenesulfonyl)-6-(trifluoromethyl)pyridine-3-carbohydrazide |
| Standard InChI | InChI=1S/C13H10F3N3O3S/c14-13(15,16)11-7-6-9(8-17-11)12(20)18-19-23(21,22)10-4-2-1-3-5-10/h1-8,19H,(H,18,20) |
| Standard InChI Key | GLKIKGPWJJBJNJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CN=C(C=C2)C(F)(F)F |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CN=C(C=C2)C(F)(F)F |
Introduction
N'-{[6-(trifluoromethyl)-3-pyridinyl]carbonyl}benzenesulfonohydrazide is a complex organic compound with a molecular formula of C13H10F3N3O3S. It is identified by the PubChem CID 30772966 and has several synonyms, including N'-(benzenesulfonyl)-6-(trifluoromethyl)pyridine-3-carbohydrazide and AKOS005106619 . This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.
InChI and SMILES Notations
-
InChI: InChI=1S/C13H10F3N3O3S/c14-13(15,16)11-7-6-9(8-17-11)12(20)18-19-23(21,22)10-4-2-1-3-5-10/h1-8,19H,(H,18,20) .
-
SMILES: C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CN=C(C=C2)C(F)(F)F .
Synonyms and Identifiers
The compound is known by several names and identifiers:
-
Synonyms: N'-(benzenesulfonyl)-6-(trifluoromethyl)pyridine-3-carbohydrazide, AKOS005106619, FA-0219 .
Comparison with Similar Compounds
A closely related compound is N'-{[6-(trifluoromethyl)-3-pyridinyl]carbonyl}methanesulfonohydrazide, which differs by having a methanesulfonohydrazide group instead of benzenesulfonohydrazide. This compound has a molecular formula of C8H8F3N3O3S and a molecular weight of 283.23 g/mol .
Comparison Table
| Property | N'-{[6-(trifluoromethyl)-3-pyridinyl]carbonyl}benzenesulfonohydrazide | N'-{[6-(trifluoromethyl)-3-pyridinyl]carbonyl}methanesulfonohydrazide |
|---|---|---|
| Molecular Formula | C13H10F3N3O3S | C8H8F3N3O3S |
| Molecular Weight | 345.30 g/mol | 283.23 g/mol |
| XLogP3-AA | 1.9 | 0.3 |
| Hydrogen Bond Donor Count | 2 | 2 |
| Hydrogen Bond Acceptor Count | 8 | 8 |
| Rotatable Bond Count | 4 | 3 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume